(3S,4R)-Tofacitinib

Analytical Chemistry Pharmaceutical Quality Control Stereochemistry

Securing a well-characterized (3S,4R)-Tofacitinib reference standard with defined stereochemical identity is critical for ANDA submission and QC batch release of Tofacitinib drug products. - Well-characterized impurity marker (Tofacitinib Impurity B) for stability-indicating HPLC/LC-MS method development and validation. - Supplied with a comprehensive Certificate of Analysis ensuring traceability to ICH Q3A/Q3B thresholds. - Available from stock with full characterization data (NMR, HPLC, MS) for immediate global dispatch.

Molecular Formula C16H20N6O
Molecular Weight 312.37 g/mol
CAS No. 1092578-48-7
Cat. No. B1663571
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3S,4R)-Tofacitinib
CAS1092578-48-7
Synonyms3-[(3S,4R)-4-methyl-3-[methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]piperidin-1-yl]-3-oxopropanenitrile
Molecular FormulaC16H20N6O
Molecular Weight312.37 g/mol
Structural Identifiers
SMILESCC1CCN(CC1N(C)C2=NC=NC3=C2C=CN3)C(=O)CC#N
InChIInChI=1S/C16H20N6O/c1-11-5-8-22(14(23)3-6-17)9-13(11)21(2)16-12-4-7-18-15(12)19-10-20-16/h4,7,10-11,13H,3,5,8-9H2,1-2H3,(H,18,19,20)/t11-,13-/m1/s1
InChIKeyUJLAWZDWDVHWOW-DGCLKSJQSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 2.5 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





What is (3S,4R)-Tofacitinib (CAS 1092578-48-7)? A Technical Overview of the (3S,4R) Enantiomer of the JAK Inhibitor Tofacitinib


(3S,4R)-Tofacitinib, also known as Tofacitinib Impurity B, is a specific enantiomer and diastereomer of the FDA-approved Janus kinase (JAK) inhibitor Tofacitinib (CP-690550) [1]. The parent compound, Tofacitinib, is a potent JAK inhibitor with reported IC50 values of 1 nM for JAK3, 20 nM for JAK2, and 112 nM for JAK1 . (3S,4R)-Tofacitinib is consistently described in the literature as a 'less active' enantiomer of Tofacitinib [1]. Its primary value in scientific and industrial settings is as a well-characterized reference standard and impurity marker for the analytical development and quality control of Tofacitinib drug substances and products [2].

Why Procuring (3S,4R)-Tofacitinib is Not Interchangeable with the API or Other Tofacitinib Enantiomers


Substituting (3S,4R)-Tofacitinib with the active pharmaceutical ingredient (API) Tofacitinib, or another enantiomer like (3R,4S)-Tofacitinib, is scientifically invalid for its primary intended use as an analytical reference standard. The compound's specific stereochemistry (3S,4R) directly corresponds to a defined impurity profile in the drug substance [1]. Unlike the API, which is the active (3R,4R)-enantiomer, (3S,4R)-Tofacitinib exhibits significantly different pharmacological activity, being a 'less active' isomer . For analytical methods such as HPLC or LC-MS designed to separate and quantify this specific impurity, using the API or a different enantiomer would result in a false negative or inaccurate quantification due to different chromatographic retention times and detection characteristics [2]. Therefore, for tasks requiring identification or quantification of the (3S,4R) impurity, this specific compound is the only suitable reference material.

Product-Specific Evidence Guide for (3S,4R)-Tofacitinib (CAS 1092578-48-7) for Scientific and Industrial Procurement


Evidence 1: (3S,4R)-Tofacitinib's Stereochemical Identity and Defined Purity Profile Differentiate it from Other Enantiomers and the API

The fundamental differentiation of (3S,4R)-Tofacitinib lies in its specific stereochemical configuration, which directly defines its utility as an impurity reference standard. While Tofacitinib API is the active (3R,4R) enantiomer, (3S,4R)-Tofacitinib is a distinct diastereomer and is designated 'Impurity B' . As a result, it is not a functional substitute for the API and cannot be used to study the drug's mechanism of action. Conversely, the API cannot serve as a reference standard for this impurity. The compound is supplied with detailed characterization data compliant with regulatory guidelines, often including a Certificate of Analysis (CoA) specifying purity (typically ≥96% or ≥98%) .

Analytical Chemistry Pharmaceutical Quality Control Stereochemistry

Evidence 2: (3S,4R)-Tofacitinib Has a Defined Role in Analytical Method Validation and Quality Control (AMV/QC)

(3S,4R)-Tofacitinib is explicitly positioned and supplied for use in analytical method development, method validation (AMV), and quality control (QC) applications for Abbreviated New Drug Applications (ANDA) and commercial production of Tofacitinib [1]. Vendors state the product can be used as a reference standard with potential traceability to pharmacopeial standards (USP or EP) [2]. In contrast, the API Tofacitinib is supplied for use in biological assays and preclinical studies, not as an impurity standard. This creates a clear, application-based procurement distinction.

Analytical Method Validation Quality Control Regulatory Compliance

Evidence 3: (3S,4R)-Tofacitinib Enables Regulatory-Compliant Characterization Data

(3S,4R)-Tofacitinib is supplied with comprehensive characterization data that meets or aligns with regulatory guidelines, a feature not standard for the API when purchased for biological research . This data package supports its use in formal regulatory filings such as ANDAs and DMFs . The API, while also highly pure, is typically provided with a simpler CoA focused on identity and purity for in vitro or in vivo experiments, not for the detailed impurity profiling required in pharmaceutical development.

Regulatory Compliance Analytical Characterization Reference Standards

Evidence 4: The Physiochemical and Stability Profile of (3S,4R)-Tofacitinib is Defined and Distinct from the API for Analytical Purposes

While the API Tofacitinib is known to be prone to hydrolytic and oxidative degradation [1], (3S,4R)-Tofacitinib is provided with specific, empirically defined storage and handling conditions to ensure its integrity as a reference standard. Vendors recommend storage at -20°C, with a reported shelf life of ≥12 months for the solid . Solubility in DMSO is reported as 10 mM or 'soluble' [2]. This defined stability profile is critical for its use as a calibrator in quantitative assays, and differs from the API, where stability studies are focused on the drug substance and formulated product over a wider range of conditions.

Stability Solubility Analytical Method Development

Evidence 5: Use Case Contrast: (3S,4R)-Tofacitinib as an Analytical Standard vs. Tofacitinib API as a Biological Tool

The fundamental distinction between (3S,4R)-Tofacitinib and the API is their divergent applications. The API, Tofacitinib (CAS 477600-75-2), is a potent JAK inhibitor with an IC50 of 1 nM against JAK3, used in cellular and in vivo models to study JAK/STAT signaling . Conversely, (3S,4R)-Tofacitinib is a 'less active' enantiomer and is not used for its biological activity . Instead, it serves as a reference standard for analytical methods like HPLC and LC-MS, enabling accurate impurity profiling . Substituting one for the other would lead to either failed biological experiments or inaccurate analytical results.

Analytical Chemistry Pharmacology Procurement

Key Industrial and Research Applications for (3S,4R)-Tofacitinib (CAS 1092578-48-7)


Scenario 1: Analytical Method Development and Validation for Tofacitinib Impurity Profiling

In a pharmaceutical quality control laboratory, (3S,4R)-Tofacitinib is the essential reference standard for developing and validating a stability-indicating HPLC method to quantify the (3S,4R) impurity in Tofacitinib citrate drug substance and finished dosage forms. Its use is mandated by regulatory guidelines (ICH Q3A/Q3B) to ensure that this specific diastereomer is controlled below the identification threshold [1]. The compound's defined purity and characterization data are used to establish system suitability, calculate relative response factors, and determine accurate impurity levels in batch release and stability studies .

Scenario 2: Quality Control and Batch Release of Tofacitinib Drug Products

For a generic pharmaceutical manufacturer seeking ANDA approval for a Tofacitinib product, (3S,4R)-Tofacitinib is procured as a primary reference standard. It is used in every QC batch release test to confirm that the level of Impurity B is within the specifications established by the reference listed drug (RLD) and approved by regulatory authorities. The compound's availability with a CoA that supports traceability to a recognized standard (e.g., USP, EP) is critical for demonstrating method equivalency and ensuring product safety and efficacy [1].

Scenario 3: Process Development and Control in Tofacitinib Synthesis

In a process chemistry or chemical engineering R&D group, (3S,4R)-Tofacitinib is used as an analytical marker to monitor and optimize the stereoselectivity of the synthetic route to Tofacitinib API. By tracking the formation of this specific diastereomer, chemists can fine-tune reaction conditions (e.g., catalyst, solvent, temperature) to minimize its production, thereby increasing the yield and purity of the desired (3R,4R) active enantiomer and simplifying downstream purification [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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